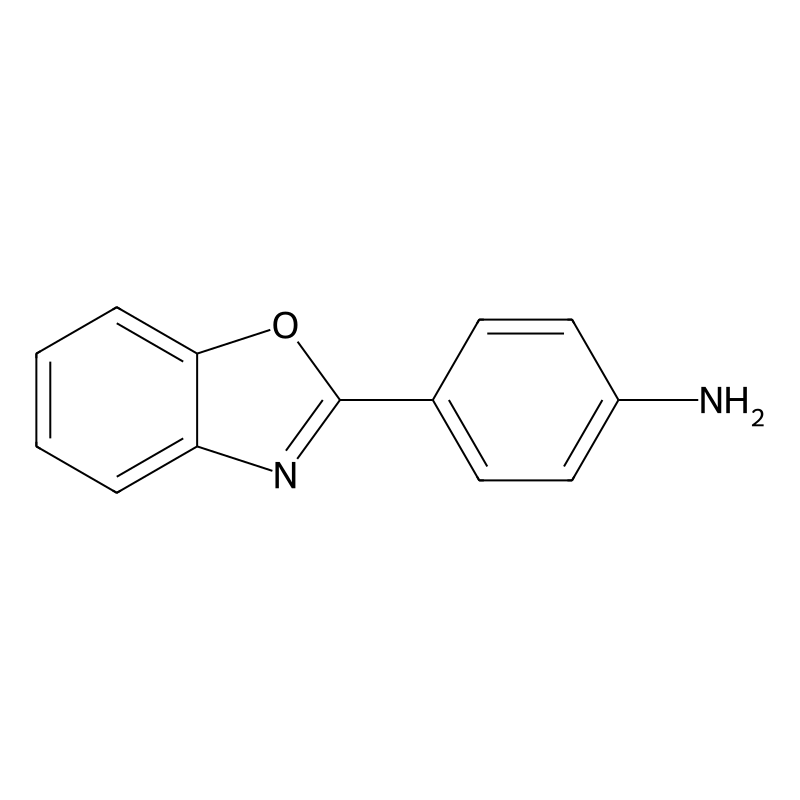

4-(1,3-Benzoxazol-2-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

4-(1,3-Benzoxazol-2-yl)aniline functions as an organic material in OLEDs. Specifically, it is classified as a hole transport material (HTM) []. HTMs play a crucial role in OLED operation by facilitating the movement of positively charged holes from the anode to the emissive layer where light is generated [].

4-(1,3-Benzoxazol-2-yl)aniline is an organic compound classified as an arylamine, with the molecular formula and a molecular weight of 210.23 g/mol. This compound features a benzoxazole ring linked to an aniline group, specifically at the 4-position of the aniline and the 2-position of the benzoxazole. The unique structural arrangement contributes to its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) as a hole transport material (HTM) . The compound is noted for its potential in enhancing the performance of OLEDs due to its ability to facilitate the movement of positively charged holes from the anode to the emissive layer .

The specific mechanism by which 4-(1,3-Benzoxazol-2-yl)aniline functions in OLEDs is not explicitly detailed in publicly available research. However, the combined properties of the benzoxazole ring and the amine group likely play a role in its light-emitting behavior within OLED devices []. Benzoxazole rings are known to exhibit fluorescence while the amine group can influence the molecule's energy levels []. Further research is needed to fully elucidate the mechanism of action in OLEDs.

- Oxidation: The compound can be oxidized to form corresponding quinones, which are significant in various chemical processes .

- Substitution Reactions: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

- Formation of Azo Dyes: It has been utilized in the synthesis of azo dyes through a clay-mediated one-step process, demonstrating its versatility in chemical transformations .

While specific biological activity data for 4-(1,3-Benzoxazol-2-yl)aniline is limited, compounds containing benzoxazole moieties are often investigated for their pharmacological properties. Benzoxazole derivatives have been reported to exhibit antibacterial and antifungal activities. The presence of the aniline group may further enhance these biological interactions by influencing solubility and bioavailability .

Several methods have been developed for synthesizing 4-(1,3-Benzoxazol-2-yl)aniline:

- Traditional Synthesis: This typically involves the reaction of o-aminophenol with appropriate aldehydes or ketones under acidic conditions to form benzoxazole derivatives.

- Clay-Mediated Synthesis: A more environmentally friendly approach utilizes K10-Montmorillonite as a catalyst to facilitate the one-step synthesis of azo dyes involving 4-(1,3-benzoxazol-2-yl)aniline .

- Pd-Catalyzed Amination: This method employs palladium catalysts to promote the coupling of aryl halides with amines, providing a pathway to synthesize various substituted benzoxazoles .

4-(1,3-Benzoxazol-2-yl)aniline has significant applications in various fields:

- Organic Light-Emitting Diodes (OLEDs): It serves as a crucial hole transport material, enhancing device efficiency and performance .

- Pharmaceuticals: Its derivatives may have potential therapeutic applications due to their biological activities.

- Dyes and Pigments: The compound is used in synthesizing azo dyes, which are widely utilized in textiles and coatings .

Several compounds share structural similarities with 4-(1,3-Benzoxazol-2-yl)aniline, including:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2-Aminobenzothiazole | Benzothiazole | Exhibits antibacterial properties; used in pharmaceuticals |

| 5-Nitrobenzoxazole | Benzoxazole | Known for fluorescence; used in OLED applications |

| 4-(5-Nitrobenzoxazol-2-yl)aniline | Nitro-substituted | Demonstrates nonlinear optical properties |

The uniqueness of 4-(1,3-Benzoxazol-2-yl)aniline lies in its specific combination of electronic properties derived from both the benzoxazole and aniline components. This combination enhances its performance as a hole transport material in OLEDs compared to other similar compounds that may not possess the same structural features or electronic characteristics .

Classical Synthetic Routes

Cyclocondensation Reactions

The most fundamental approach to synthesizing 4-(1,3-benzoxazol-2-yl)aniline involves cyclocondensation reactions between 2-aminophenol derivatives and appropriate carbonyl compounds [1]. These classical methods have been extensively studied and form the foundation for modern synthetic approaches.

The primary cyclocondensation strategy utilizes the condensation of 2-aminophenol with aldehydes under acidic conditions [2]. This approach typically employs polyphosphoric acid as both catalyst and reaction medium, operating at temperatures between 170-180°C for 5-8 hours [1]. The reaction proceeds through initial Schiff base formation, followed by intramolecular cyclization and oxidative aromatization to yield the desired benzoxazole framework [3].

A particularly effective variant involves the use of activated carbon (DarcoKB) as an oxidizing agent in combination with aromatic aldehydes [4]. This method demonstrates excellent functional group tolerance and provides yields ranging from 75-85% under optimized conditions [4]. The reaction mechanism involves initial condensation to form an imine intermediate, followed by cyclization and oxidation with atmospheric oxygen in the presence of the carbon catalyst [5].

Electrochemical cyclocondensation represents an advanced classical approach that employs electrochemically generated iodine(III) oxidants [6]. This method operates under remarkably mild conditions at room temperature, avoiding the need for harsh acidic conditions or elevated temperatures [6]. The process demonstrates exceptional functional group compatibility, tolerating alkenes, halogens, and carboxylic acid moieties that would typically be incompatible with traditional methods [6].

From 2-Aminophenol Derivatives

Direct synthesis from 2-aminophenol derivatives represents the most straightforward classical approach to benzoxazole formation [1]. The method typically involves the condensation of 2-aminophenol with 4-aminobenzoic acid in polyphosphoric acid at elevated temperatures [7]. This approach yields 4-(1,3-benzoxazol-2-yl)aniline directly through a single cyclization step [8].

The reaction mechanism proceeds through initial amide formation between the carboxylic acid and the amino group of 2-aminophenol, followed by intramolecular cyclization involving the phenolic hydroxyl group [1]. The resulting intermediate undergoes dehydrative cyclization to form the benzoxazole ring system with concomitant elimination of water [9].

A notable variation employs ring-closure reactions between 2-amino-4-chlorophenol and 4-aminobenzoic acid under polyphosphoric acid conditions . This method demonstrates the versatility of the classical approach in accommodating various substitution patterns while maintaining good yields and selectivity . The presence of electron-withdrawing substituents such as chlorine generally enhances the reaction rate through increased electrophilicity of the carbonyl carbon .

Recent optimizations of classical methods have focused on improving atom economy and reducing reaction times [11]. The use of triflic anhydride-mediated cyclization of tertiary amides with 2-aminophenols represents a significant advancement, operating under milder conditions while maintaining excellent yields [11].

Modern Synthetic Approaches

Clay-Mediated Synthesis Techniques

Clay-mediated synthesis has emerged as a prominent green chemistry approach for benzoxazole formation [12] [13]. Montmorillonite K10 clay demonstrates exceptional catalytic activity in the synthesis of 4-(1,3-benzoxazol-2-yl)aniline derivatives through heterogeneous catalysis [14].

The clay-catalyzed approach utilizes the acidic properties of montmorillonite K10 to facilitate the condensation reaction between 2-aminophenol derivatives and aldehydes [15]. The reaction typically proceeds at temperatures between 25-80°C, significantly lower than traditional polyphosphoric acid methods [12]. The clay catalyst can be easily recovered and reused for multiple cycles without significant loss of activity, with recyclability extending up to six consecutive runs [13].

Montmorillonite KSF clay represents another effective variant, demonstrating superior catalytic activity in solvent-free conditions [14] [15]. This approach eliminates the need for organic solvents while maintaining excellent yields and selectivity [15]. The reaction mechanism involves activation of the aldehyde carbonyl through coordination with acidic sites on the clay surface, followed by nucleophilic attack by the amino group of 2-aminophenol [12].

A particularly innovative application involves the use of montmorillonite K10 in combined palladium/clay catalysis systems [13]. This dual-catalyst approach enables one-pot synthesis of benzimidazoles and related heterocycles through transfer hydrogenation, condensation, and dehydrogenation in a single operation [13]. The method demonstrates remarkable efficiency, completing five-step transformations in simple one-pot procedures [13].

Green Chemistry Methods

Green chemistry approaches to benzoxazole synthesis have focused on eliminating toxic solvents, reducing waste generation, and improving atom economy [16] [17]. Solvent-free methodologies using Brønsted acidic ionic liquid gels represent a significant advancement in sustainable synthesis [18].

The BAIL gel-catalyzed synthesis operates under completely solvent-free conditions at 130°C for 5 hours, achieving yields up to 98% [18] [5]. The catalyst demonstrates exceptional thermal stability (>300°C) and can be recovered and reused for at least five cycles with minimal activity loss [5]. The reaction mechanism involves protonation of the aldehyde carbonyl by sulfonic acid sites on the gel surface, followed by condensation and cyclization [5].

Ionic liquid-mediated synthesis represents another green approach, utilizing imidazolium chlorozincate ionic liquids as both catalyst and reaction medium [17]. This method operates under mild conditions while providing moderate to good yields with excellent functional group tolerance [17]. The ionic liquid can be recovered through simple phase separation and reused multiple times [17].

Flow chemistry approaches have demonstrated superior environmental profiles compared to batch processes [16]. Life cycle assessment studies indicate that continuous flow methods reduce carbon emissions by up to 85% compared to batch processes while maintaining high yields and selectivity [16]. The integration of oxygen-flow chemistry with recyclable solvents such as cyclopentyl methyl ether further enhances the sustainability profile [16].

Catalytic Approaches

Modern catalytic approaches encompass a diverse range of metal-catalyzed and organocatalyzed transformations [19] [20]. Copper-catalyzed hydroamination of alkynones with 2-aminophenols represents a versatile method for benzoxazole synthesis [19]. This approach operates at 120°C in o-xylene and tolerates a wide range of functional groups [19].

The copper-catalyzed method proceeds through initial hydroamination of the alkynone to form a β-iminoketone intermediate, followed by intramolecular cyclization and elimination to generate the benzoxazole product [19]. The reaction demonstrates excellent regioselectivity and functional group compatibility, accommodating both electron-rich and electron-poor substrates [19].

Zirconium-catalyzed one-pot synthesis represents a novel approach utilizing catechols, aldehydes, and ammonium acetate as starting materials [21]. This method employs ZrCl₄ as catalyst in ethanol and utilizes oxygen as the terminal oxidant [21]. The process enables late-stage functionalization of complex molecules and has been successfully applied to the synthesis of β-lactam and quinoline derivatives [21].

Silver-mediated oxidative cyclization offers an extremely mild alternative for benzoxazole formation [22]. The method tolerates various heterocycles and operates under ambient conditions, making it particularly suitable for sensitive substrates [22]. The reaction proceeds through silver carbonate-mediated oxidation of imine intermediates [22].

Purification and Characterization Techniques

Chromatographic Purification Methods

Column chromatography remains the primary method for purifying 4-(1,3-benzoxazol-2-yl)aniline and its derivatives [4] [23]. Silica gel chromatography using hexane/ethyl acetate gradients typically provides excellent separation with purities exceeding 98% [24] [25]. The optimal eluent ratios vary depending on the specific substitution pattern, with typical gradients ranging from 97:3 to 50:50 hexane/ethyl acetate [26].

| Purification Method | Eluent System | Typical Yield (%) | Purity Achieved | Application |

|---|---|---|---|---|

| Column Chromatography | Hexane/EtOAc (various ratios) | 85-95 | >98% | General purification |

| Preparative TLC | CH₂Cl₂/MeOH (200:1 to 1:0) | 70-85 | >95% | Small scale separation |

| Flash Column Chromatography | Petroleum ether/dichloromethane | 88-96 | >99% | Rapid purification |

Flash column chromatography enables rapid purification with excellent resolution [26]. The use of petroleum ether/dichloromethane mixtures provides superior separation efficiency compared to traditional hexane/ethyl acetate systems [26]. This approach is particularly effective for compounds bearing electron-withdrawing substituents [26].

Preparative thin-layer chromatography serves as an effective method for small-scale purifications and analytical separations [24]. The technique demonstrates excellent resolution for closely related isomers and enables isolation of minor products for structural characterization [24].

High-performance liquid chromatography provides both analytical and preparative capabilities [4] [27]. Reverse-phase HPLC using C8 columns with acetonitrile/water gradients enables accurate purity assessment and can be scaled for preparative applications [27]. The method is particularly valuable for pharmacokinetic studies and impurity profiling [27].

Crystallization Protocols

Crystallization represents the preferred method for final purification and isolation of 4-(1,3-benzoxazol-2-yl)aniline [23] [28]. Recrystallization from ethanol typically provides high-purity material with yields ranging from 80-90% [29] [30]. The crystallization process effectively removes residual catalysts and organic impurities while providing material suitable for spectroscopic characterization [31].

Mixed solvent crystallization using acetone/acetonitrile systems has proven particularly effective for industrial-scale purification [28]. This approach enables controlled crystal growth and improved yield recovery compared to single-solvent systems [28]. The process involves dissolution at elevated temperature followed by controlled cooling to promote uniform crystal formation [28].

Specialized crystallization protocols have been developed for benzoxazole derivatives bearing sensitive functional groups [28]. The use of inert atmospheres and controlled cooling rates prevents oxidative degradation and ensures consistent crystal quality [28]. These methods are particularly important for pharmaceutical applications where crystal polymorphism can affect bioavailability [28].

Temperature-controlled crystallization protocols enable optimization of crystal size and purity [28]. The process typically involves heating the crude product in the chosen solvent system to achieve complete dissolution, followed by controlled cooling at rates of 0.5-1°C per minute [28]. This approach minimizes the formation of impurities and ensures consistent product quality [28].

Scalability and Industrial Production Considerations

Industrial production of 4-(1,3-benzoxazol-2-yl)aniline requires careful consideration of process scalability, safety, and economic factors [32] . Continuous flow manufacturing has emerged as the preferred approach for large-scale production due to superior heat and mass transfer characteristics [32].

| Production Aspect | Batch Process | Continuous Flow | Advantages |

|---|---|---|---|

| Reactor Type | Stirred tank reactor | CSTR cascade | Simple operation |

| Temperature Control | External cooling/heating | Integrated heat exchangers | Better heat management |

| Residence Time | 4-24 hours | 1-5 minutes | Shorter contact time |

| Catalyst Recovery | Filtration/centrifugation | Online separation | Reduced waste |

| Throughput | 10-50 kg/batch | 50+ kg/month | Consistent quality |

Continuous stirred tank reactor cascades have proven particularly effective for managing highly exothermic reactions [32]. The use of multi-point reagent addition enables heat distribution across multiple vessels, preventing hot spot formation and ensuring reaction selectivity [32]. Process analytical technology and calorimetry studies support the design and optimization of these systems [32].

Flow chemistry approaches demonstrate significant advantages in terms of safety and environmental impact [32]. The reduced residence times minimize the formation of impurities while enabling precise temperature and stoichiometry control [32]. Integration with automated recovery systems for solvents and catalysts further enhances the economic viability of the process [32].

Scalability considerations include the selection of appropriate materials of construction, particularly for low-temperature operations involving organometallic reagents [32]. Stainless steel reactors with specialized cooling systems enable operation at temperatures as low as -30°C while maintaining adequate mixing and heat transfer [32].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant